Antibacterial MIC: Derivative Comparison
As a precursor, 2-(2-methylthiazol-4-yl)acetic acid hydrazide enables the synthesis of derivatives with quantifiable antibacterial activity. A study generating thiazolidin-4-one derivatives from this hydrazide demonstrated MIC values as low as 1.25 mg/mL against B. cereus and S. aureus, providing a direct performance benchmark for libraries built on this specific scaffold [1]. The unmodified hydrazide itself demonstrates a class-level antimicrobial profile, which is the basis for this enhanced derivative activity.
| Evidence Dimension | Antibacterial Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | Compound 1 (derived from target hydrazide): MIC = 1.25 mg/mL |
| Comparator Or Baseline | Other thiazolidinone derivatives in the same study showed MIC values ranging from 2.5 to 5.0 mg/mL [1]. |
| Quantified Difference | 2- to 4-fold improvement in MIC compared to other derivatives in the series. |
| Conditions | Broth microdilution assay against B. cereus and S. aureus [1]. |
Why This Matters
This establishes a quantitative activity benchmark for the hydrazide as a synthetic starting point, directly informing its value in antimicrobial drug discovery programs relative to other potential precursors.
- [1] D. S. Darnis et al. Synthesis, Characterization and Antibacterial Activity of 2-[(Substituted phenyl)]-3-[(2-methyl-4-thiazolyl)acetamido]-Thiazolidin-4-Ones. Asian Journal of Chemistry, 2005, 17(3), 2010-2012. View Source
